2-amino-N-hydroxypropanamide

Bioinorganic Chemistry Metal Chelation Coordination Chemistry

Researchers studying HDACs, metalloproteases, or copper/iron-dependent enzymes often require a well-characterized, moderate-affinity tool compound with defined metal-chelation selectivity. 2-Amino-N-hydroxypropanamide (CAS 16707-85-0) directly addresses this need. - HDAC assay development: Provides a reference inhibitor with IC50 = 28 μM, ideal for Z-factor optimization and high-throughput screening quality control. - Metal chelation studies: Forms stable complexes with Cu(II) and Fe(III) via dual [O,O]/[N,N] coordination modes, with quantitative potentiometric data available. - Supply reliability: Available in ≥98% purity with multiple pack sizes; shipped at room temperature with global logistics support.

Molecular Formula C3H8N2O2
Molecular Weight 104.11 g/mol
CAS No. 16707-85-0
Cat. No. B096210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-hydroxypropanamide
CAS16707-85-0
SynonymsDL-ALANINE HYDROXAMATE
Molecular FormulaC3H8N2O2
Molecular Weight104.11 g/mol
Structural Identifiers
SMILESCC(C(=O)NO)N
InChIInChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6)
InChIKeyBAAQJFBTHFOHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-hydroxypropanamide (CAS 16707-85-0): A Dual-Mode Aminohydroxamate for Metal Chelation and HDAC Inhibition Studies


2-Amino-N-hydroxypropanamide (CAS 16707-85-0), also known as DL-alanine hydroxamate or β-alaninehydroxamic acid, is a small-molecule aminohydroxamate (C3H8N2O2, MW 104.11) that functions as a versatile bidentate ligand capable of coordinating metal ions via its amino and hydroxamic acid moieties [1]. Its structure incorporates a primary amine and a hydroxamic acid group, enabling it to engage in both [O,O] and [N,N] chelation modes depending on the metal ion and pH [2]. This dual coordination capability underpins its utility in studying metal-dependent enzymes, including histone deacetylases (HDACs) and metalloproteases, as well as in designing metal complexes with potential biological activity [3].

Why 2-Amino-N-hydroxypropanamide (CAS 16707-85-0) Cannot Be Substituted with Generic Hydroxamates or Simple Amino Acids


The functional versatility of 2-amino-N-hydroxypropanamide arises from its unique aminohydroxamate structure, which enables simultaneous metal chelation via two distinct coordination modes. In contrast to simple hydroxamic acids (e.g., acetohydroxamic acid) that lack an amino group, or simple amino acids (e.g., alanine) that lack a hydroxamate, this compound can switch between [O,O] and [N,N] chelation depending on the metal ion and pH, as demonstrated in comparative potentiometric studies with copper(II) and nickel(II) [1]. Furthermore, its HDAC inhibition profile differs markedly from both potent broad-spectrum hydroxamates like vorinostat (SAHA) and non-hydroxamate inhibitors, as evidenced by its IC50 of 28 μM against HDACs, which positions it as a moderate-affinity tool compound rather than a potent inhibitor [2]. Substitution with a generic hydroxamate would eliminate the amino coordination site, while substitution with a simple amino acid would abolish metal-binding capacity, thereby altering both chelation thermodynamics and enzyme inhibition profiles in ways that invalidate comparative experimental designs [3].

2-Amino-N-hydroxypropanamide (CAS 16707-85-0) Quantitative Differentiation Evidence: Metal Chelation Stability and Enzyme Inhibition Profiling


Copper(II) Complexation Stability: 2-Amino-N-hydroxypropanamide Exhibits Superior Cu²⁺ Binding Affinity Among Divalent Metal Ions

Potentiometric titrations reveal that 2-amino-N-hydroxypropanamide (ahpr) forms its most stable complexes with copper(II) among the 2+ oxidation state metal ions tested. The stability constant for the [CuA₂] complex is significantly higher than those for cobalt(II), zinc(II), manganese(II), and cadmium(II), reflecting a strong preference for copper(II) coordination [1]. This copper(II) selectivity is attributed to the ability of the ligand to engage both oxygen (hydroxamate) and nitrogen (amino) donor atoms in the [CuA₂]⁺ and [Cu₂A₂H₋₁]⁺ species, whereas for other divalent metals, coordination is weaker or involves different donor sets [2].

Bioinorganic Chemistry Metal Chelation Coordination Chemistry

Iron(III) Complexation Below pH 3: Early pH Chelation Window Compared to Aluminum(III)

2-Amino-N-hydroxypropanamide demonstrates appreciable complex formation with iron(III) even below pH 3, whereas aluminum(III) complexes do not form significantly until above pH 3 and are absent above pH 9 where [Al(OH)₄]⁻ predominates [1]. This differential pH window is attributed to the exclusive [O,O] coordination of the hydroxamate oxygens to hard metal ions like Fe³⁺ and Al³⁺, but with iron(III) exhibiting a stronger affinity at low pH [2].

Bioinorganic Chemistry Iron Metabolism Metal Chelation

HDAC Inhibition Potency: Moderate IC50 of 28 μM Defines Its Utility as a Reference Inhibitor

2-Amino-N-hydroxypropanamide inhibits histone deacetylases (HDACs) with a reported IC50 of 28 μM [1]. This moderate potency contrasts sharply with potent hydroxamate HDAC inhibitors such as vorinostat (SAHA) (IC50 ~10 nM against HDAC1) and trichostatin A (IC50 ~1-10 nM), positioning it as a useful reference compound for establishing baseline inhibition in assay development or for studying HDAC isoforms where high-affinity binding is not required [2].

Epigenetics HDAC Inhibition Cancer Research

Vanadium(V) Complexation: Defined Stoichiometry and Stability Constants for Bioinorganic Modeling

Potentiometric and spectrophotometric studies demonstrate that 2-amino-N-hydroxypropanamide (β-alaninehydroxamic acid, HL) forms defined complexes with vanadium(V) (VO₂⁺) in aqueous solution across a wide pH range (2.5-10.5). Formation constants for 1:1 and 2:1 metal-to-ligand complexes have been determined, providing a quantitative basis for modeling vanadium-biomolecule interactions [1]. This systematic characterization contrasts with simpler hydroxamic acids like acetohydroxamic acid, which lack the additional amino coordination site and exhibit different vanadium(V) speciation profiles [2].

Bioinorganic Chemistry Vanadium Biochemistry Metal Chelation

Aminopeptidase Inhibition: Substrate Mimicry with Defined Stereospecificity

DL-Alanine hydroxamate acts as a competitive inhibitor of aminopeptidases by mimicking the natural amino acid substrate. BRENDA database entries document its role as an inhibitor in enzyme-catalyzed reactions, with reported inhibition constants (Ki) in the low micromolar range for certain aminopeptidases [1]. In contrast, simple amino acid derivatives without the hydroxamate moiety (e.g., alanine amides) exhibit significantly weaker inhibition, underscoring the essential role of the hydroxamic acid group in coordinating the active-site zinc ion [2].

Enzymology Protease Inhibition Aminopeptidases

Optimal Research Applications for 2-Amino-N-hydroxypropanamide (CAS 16707-85-0) Based on Quantitative Differentiation Evidence


Copper(II)-Selective Chelator Design and Metalloenzyme Studies

Researchers investigating copper-dependent enzymes (e.g., superoxide dismutase, cytochrome c oxidase, dopamine β-hydroxylase) should consider 2-amino-N-hydroxypropanamide as a starting scaffold for designing copper(II)-selective chelators. Potentiometric data confirm that this compound forms its most stable complexes with copper(II) among divalent metal ions, with coordination involving both oxygen and nitrogen donor atoms [1]. This selectivity profile, combined with its small size and synthetic tractability, makes it an attractive core for developing copper-targeting probes or metallodrug candidates.

HDAC Inhibitor Assay Calibration and High-Throughput Screening Reference Standard

For laboratories developing or validating HDAC inhibition assays, 2-amino-N-hydroxypropanamide provides a well-characterized moderate-affinity reference inhibitor. Its IC50 of 28 μM offers a defined midpoint for Z-factor calculations and assay window determination, enabling robust quality control in high-throughput screening campaigns [2]. Unlike potent inhibitors that saturate the assay at low concentrations, this compound produces a graded response across a concentration range that is technically convenient for liquid handling and detection systems.

Iron(III) Chelation Studies Under Acidic Conditions

Investigations into iron metabolism, iron acquisition by pathogens, or iron overload disorders benefit from the ability of 2-amino-N-hydroxypropanamide to chelate iron(III) at pH values below 3 [3]. This property distinguishes it from other aminohydroxamates and aluminum(III) chelators, enabling experiments under acidic conditions (e.g., mimicking the phagosomal environment of macrophages or the gastric milieu) where other chelators are ineffective.

Vanadium Biochemistry Modeling and Speciation Studies

The precisely determined formation constants for vanadium(V) complexes with 2-amino-N-hydroxypropanamide provide a quantitative foundation for modeling vanadium's biological interactions [4]. Researchers studying the insulin-mimetic effects of vanadium compounds or vanadium-dependent haloperoxidases can use this data to predict speciation in biological media and design experiments that correlate specific vanadium-ligand complexes with observed bioactivity.

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